molecular formula C4H8ClO2P B100566 (4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane CAS No. 15479-16-0

(4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane

Cat. No. B100566
CAS RN: 15479-16-0
M. Wt: 154.53 g/mol
InChI Key: GPMOJWZMPBEHQJ-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane, also known as DCDP, is a synthetic compound that has been widely used in scientific research. This compound has shown potential in various fields, including medicinal chemistry, biochemistry, and pharmacology. The purpose of

Mechanism of Action

The mechanism of action of (4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane is not fully understood. However, it is believed that (4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down acetylcholine in the nervous system. This inhibition leads to an increase in acetylcholine levels, which can result in improved cognitive function.
Biochemical and Physiological Effects:
(4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane has been shown to have several biochemical and physiological effects. In vitro studies have shown that (4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in acetylcholine levels. This increase in acetylcholine levels can result in improved cognitive function. In vivo studies have also shown that (4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using (4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Another advantage is that (4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane has been widely studied, which means that there is a significant amount of data available on its properties and effects. However, one limitation of using (4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for the study of (4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane. One direction is to further investigate its potential as a prodrug for the treatment of cancer and viral infections. Another direction is to study its potential as a drug delivery system for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of (4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane and its effects on cognitive function.

Synthesis Methods

(4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane can be synthesized using several methods, including the reaction of 2-chloroacetaldehyde with trimethyl phosphite, followed by the addition of sodium methoxide. Another method involves the reaction of 2-chloroacetaldehyde with trimethyl phosphite and triethylamine. The resulting product is then treated with hydrogen peroxide and sodium hydroxide to form (4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane.

Scientific Research Applications

(4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, (4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane has been studied for its potential as a prodrug for the treatment of cancer and viral infections. In biochemistry, (4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane has been used to study the mechanism of action of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In pharmacology, (4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane has been studied for its potential as a drug delivery system for the treatment of neurological disorders.

properties

CAS RN

15479-16-0

Molecular Formula

C4H8ClO2P

Molecular Weight

154.53 g/mol

IUPAC Name

(4R,5R)-2-chloro-4,5-dimethyl-1,3,2-dioxaphospholane

InChI

InChI=1S/C4H8ClO2P/c1-3-4(2)7-8(5)6-3/h3-4H,1-2H3/t3-,4-/m1/s1

InChI Key

GPMOJWZMPBEHQJ-QWWZWVQMSA-N

Isomeric SMILES

C[C@@H]1[C@H](OP(O1)Cl)C

SMILES

CC1C(OP(O1)Cl)C

Canonical SMILES

CC1C(OP(O1)Cl)C

Origin of Product

United States

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